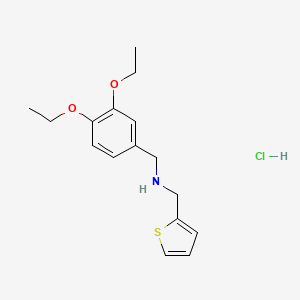

(3,4-diethoxybenzyl)(2-thienylmethyl)amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

"(3,4-diethoxybenzyl)(2-thienylmethyl)amine hydrochloride" is a chemical compound that has attracted interest in the field of organic chemistry due to its unique structure and potential applications. Its synthesis, molecular structure analysis, and properties are crucial for understanding its chemical behavior and applications.

Synthesis Analysis

The synthesis of compounds similar to "(3,4-diethoxybenzyl)(2-thienylmethyl)amine hydrochloride" often involves complex organic reactions, including the formation of Schiff bases, reduction reactions, and the use of specific reagents to introduce the desired functional groups. For example, compounds with related structural features have been synthesized through reactions involving amine phenol ligands and lanthanide complexes, demonstrating the complexity and specificity of synthetic routes in producing such molecules (Liu, Yang, Rettig, & Orvig, 1993).

Molecular Structure Analysis

Molecular structure analysis, often conducted using X-ray diffraction and computational studies, reveals the spatial arrangement of atoms within the molecule. Such studies have shown that compounds with similar structures exhibit specific bonding patterns, dihedral angles, and intramolecular interactions, which can significantly influence their chemical reactivity and properties (Butcher, Jasinski, Mayekar, Yathirajan, & Narayana, 2007).

Chemical Reactions and Properties

The chemical reactions and properties of such compounds are influenced by their functional groups and molecular structure. For instance, reactions with amines, acetylenecarboxylic acid, and various reagents have been explored to understand their reactivity and potential for forming new derivatives with diverse applications (Iwanami, Kenjo, Nishibe, Kajiura, & Isoyama, 1964).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the behavior of the compound in different environments and for its application in various fields. These properties are determined through experimental measurements and are essential for the compound's characterization and application (Xia, Wang, Huang, & Shan, 2010).

Aplicaciones Científicas De Investigación

Chemical Synthesis and Reactivity

- The study of reactions involving acetylenecarboxylic acid with amines has led to the synthesis of various compounds demonstrating the versatile reactivity of amine derivatives in chemical synthesis. The hydrolysis of reaction products obtained from diethyl acetylenedicarboxylate with amines, including compounds related to (3,4-diethoxybenzyl)(2-thienylmethyl)amine hydrochloride, highlights the potential for generating diverse chemical structures through selective reactions (Iwanami et al., 1964).

Molecular Structure Analysis

- The examination of the molecular structure of 2‐{5‐Chloro‐2‐[(4‐methoxybenzyl)amino]phenyl}‐4‐cyclopropyl‐1,1,1‐trifluorobut‐3‐yn‐2‐ol provides insight into the structural characteristics of similar amine derivatives. The study of dihedral angles and crystal packing in these compounds contributes to a deeper understanding of their chemical behavior and potential applications (Butcher et al., 2007).

Corrosion Inhibition

- Research on amine derivative compounds as corrosion inhibitors for mild steel in hydrochloric acid medium illustrates the application of these chemicals in protecting metal surfaces. The study not only identifies effective inhibitors but also delves into the mechanisms of action, offering valuable insights for industrial applications (Boughoues et al., 2020).

Molecular Magnetism and Luminescence

- The synthesis and characterization of heterometallic trinuclear complexes derived from amine-phenol tripodal ligands reveal interesting magnetic and luminescent properties. Such studies open avenues for the development of materials with potential applications in data storage and optical devices (Wen et al., 2017).

Propiedades

IUPAC Name |

1-(3,4-diethoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2S.ClH/c1-3-18-15-8-7-13(10-16(15)19-4-2)11-17-12-14-6-5-9-20-14;/h5-10,17H,3-4,11-12H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKGWHYFOAUOQNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)CNCC2=CC=CS2)OCC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-diethoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4aR*,7aS*)-1-methyl-4-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5538297.png)

![2-methyl-4-(4-{[4-(9H-purin-6-yl)-1-piperazinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5538309.png)

![(3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-[(2-methyl-1,3-thiazol-4-yl)acetyl]pyrrolidine-3-carboxylic acid](/img/structure/B5538313.png)

![{3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5538317.png)

![3-isobutyl-1-methyl-N-[2-(7-methyl-1H-indol-3-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5538324.png)

![1-(3-chlorophenyl)-4-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-2-piperazinone](/img/structure/B5538347.png)

![3-{2-[(4-chloro-2-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 4-nitrobenzoate](/img/structure/B5538369.png)

![(1R*,3S*)-3-methoxy-7-[2-(methylthio)benzoyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5538374.png)

![2-{4-bromo-2-[(hydroxyimino)methyl]phenoxy}-N-(3-methylphenyl)acetamide](/img/structure/B5538378.png)

![1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-(4-fluorophenyl)-3-hydroxy-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B5538386.png)

![N-{(3S*,4R*)-4-(5-methyl-2-furyl)-1-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)carbonyl]-3-pyrrolidinyl}acetamide](/img/structure/B5538408.png)